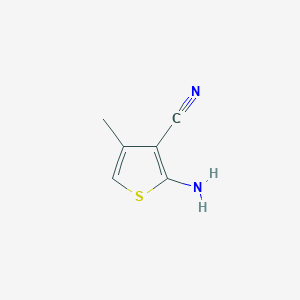

2-Amino-4-methylthiophene-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99325. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLPOLLOKMOHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963528 | |

| Record name | 2-Amino-4-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4623-55-6 | |

| Record name | 4623-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-methylthiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-methylthiophene-3-carbonitrile (CAS Number: 4623-55-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of 2-Amino-4-methylthiophene-3-carbonitrile. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in the synthesis of various heterocyclic systems.

Core Properties and Data

This compound is a polysubstituted 2-aminothiophene, a class of compounds recognized for their diverse pharmacological activities.[1][2] The presence of an amino group at position 2, a nitrile group at position 3, and a methyl group at position 4 makes it a highly functionalized and versatile synthon for further chemical modifications.[3]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4623-55-6 | [3] |

| Molecular Formula | C₆H₆N₂S | [3] |

| Molecular Weight | 138.19 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CC1=CSC(=C1C#N)N | [3] |

| Physical Form | Solid | N/A |

| Boiling Point | 311.4 ± 42.0 °C at 760 mmHg | N/A |

| Flash Point | 142.1 ± 27.9 °C | N/A |

| Density | 1.3 ± 0.1 g/cm³ | N/A |

| pKa | Not Available |

Safety and Handling Information

This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken during handling and storage.

| Hazard Statement | Precautionary Statement | Pictogram |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. | GHS07 |

| H312: Harmful in contact with skin | P270: Do not eat, drink or smoke when using this product. | |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| H332: Harmful if inhaled | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| H335: May cause respiratory irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis

The primary and most efficient method for the synthesis of this compound is the Gewald three-component reaction . This reaction involves the condensation of a ketone (acetone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.[4][5]

Gewald Synthesis Pathway

References

"2-Amino-4-methylthiophene-3-carbonitrile" molecular structure and formula

For professionals in research, chemical synthesis, and drug development, 2-Amino-4-methylthiophene-3-carbonitrile is a heterocyclic compound of significant interest. Its unique structural features, including an amino group, a nitrile group, and a thiophene core, make it a versatile precursor for the synthesis of a wide array of biologically active molecules and functional materials. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications.

Molecular Structure and Formula

This compound is a substituted thiophene with the molecular formula C₆H₆N₂S .[1][2] Its structure consists of a five-membered thiophene ring with an amino group at position 2, a cyano (nitrile) group at position 3, and a methyl group at position 4. The presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups makes it a highly reactive and versatile synthetic building block.[3]

Key Identifiers:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₆H₆N₂S |

| Molecular Weight | 138.19 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | Data not consistently available |

| Boiling Point | Data not consistently available |

| InChI | InChI=1S/C6H6N2S/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3 |

| InChIKey | VVLPOLLOKMOHOP-UHFFFAOYSA-N |

Synthesis Protocols

The most common and efficient method for the synthesis of 2-aminothiophenes, including this compound, is the Gewald reaction .[3][4][5] This is a multi-component reaction that involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol describes a general procedure for the synthesis of 2-aminothiophene derivatives, which can be adapted for this compound.

Materials:

-

An α-methylene ketone (e.g., acetone for derivatives, or a precursor that yields the 4-methyl substituent)

-

An active methylene nitrile (e.g., malononitrile)

-

Elemental sulfur

-

A basic catalyst (e.g., morpholine, triethylamine, or an amine-based resin)

-

Solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-methylene ketone (1 equivalent) and the active methylene nitrile (1 equivalent) in a suitable solvent.

-

Addition of Catalyst: Add the basic catalyst to the mixture (typically 0.1-0.2 equivalents).

-

Sulfur Addition: To the stirring solution, add elemental sulfur (1.1 equivalents) in one portion.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-80°C and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the pure 2-aminothiophene derivative.

A more recent, environmentally friendly approach utilizes ball-milling technology, which can proceed under solvent-free conditions with high yields and short reaction times.[6]

Applications in Research and Drug Development

The 2-aminothiophene scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[4] Derivatives of this compound are key intermediates in the synthesis of:

-

Therapeutic Agents: These compounds serve as precursors for thieno[2,3-d]pyrimidines, which are core structures in molecules with potential antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

-

Materials Science: Beyond pharmaceuticals, these derivatives have applications in the development of functional organic materials, including dyes for photovoltaic cells, organic semiconductors, and materials with non-linear optical properties.[4]

Visualizing the Gewald Reaction Pathway

The following diagram illustrates the logical workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.

Caption: Logical workflow of the Gewald reaction for 2-aminothiophene synthesis.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C6H6N2S | CID 264281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 4623-55-6 | Benchchem [benchchem.com]

- 4. 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile | 86604-37-7 | Benchchem [benchchem.com]

- 5. sciforum.net [sciforum.net]

- 6. sciforum.net [sciforum.net]

A Comprehensive Technical Guide to 2-Amino-4-methylthiophene-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Amino-4-methylthiophene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document covers its chemical identity, physicochemical properties, detailed synthesis protocols, and its established role as a scaffold for potent biological activity, particularly as a modulator of adenosine receptor signaling. Experimental workflows and relevant signaling pathways are visualized to provide a clear and comprehensive understanding of this versatile molecule.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms: 2-Amino-3-cyano-4-methylthiophene, 3-Thiophenecarbonitrile, 2-amino-4-methyl-, NSC 99325, and others.[1]

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, frequently serving as a versatile building block for the synthesis of more complex, biologically active molecules.[2] The presence of the amino and cyano groups in this compound makes it a highly reactive and functionalized precursor for a variety of chemical transformations.[3]

Physicochemical and Spectral Data

A summary of the key physicochemical and representative spectral data for this compound and closely related analogs is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂S | [1] |

| Molecular Weight | 138.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Melting Point | 141-142 °C (for 2-Amino-4,5-dimethylthiophene-3-carbonitrile) | [4] |

| ¹H-NMR (CDCl₃, 400 MHz) | δ: 2.07 (s, 3H, CH₃), 4.60 (br s, 2H, NH₂) | [4] |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ: 12.3, 90.6, 115.9, 117.2, 129.6, 159.1 | [4] |

| IR (KBr, cm⁻¹) | υ: 3438, 3345 (NH₂), 2164 (C≡N), 1612, 1572 | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Gewald three-component reaction .[5][6] This one-pot synthesis involves the condensation of a ketone (acetone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[5][6]

Experimental Protocol: Gewald Synthesis

Materials:

-

Acetone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine (or other suitable base like piperidine or triethylamine)

-

Ethanol (or other suitable solvent like methanol or DMF)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add acetone (1.0 equiv.), malononitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol.

-

Add morpholine (1.0 equiv.) to the mixture.

-

Heat the reaction mixture with stirring to 50-70 °C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, collect the crude product by filtration, wash it with cold ethanol, and allow it to dry.

-

If no precipitate forms, pour the reaction mixture into ice-cold water and stir to induce precipitation. Collect the solid by filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Confirm the structure and purity of the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

Experimental Workflow Diagram

Caption: Workflow for the Gewald synthesis of this compound.

Biological Significance and Therapeutic Potential

The 2-aminothiophene scaffold is a key pharmacophore in a multitude of biologically active compounds. Derivatives have shown a broad range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] A particularly well-documented area of activity for this class of compounds is the modulation of adenosine receptors.[3][7][8][9]

Allosteric Modulation of the A1 Adenosine Receptor

Several 2-amino-3-aroylthiophene derivatives, which are structurally related to this compound, have been identified as potent positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR).[3][8] These compounds bind to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine. By doing so, they enhance the affinity and/or efficacy of adenosine, thereby potentiating its downstream signaling effects.[3]

The A1AR is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] A1AR activation is associated with various physiological effects, including cardioprotection, neuroprotection, and anti-inflammatory responses. Therefore, A1AR PAMs are of significant therapeutic interest for conditions such as ischemia.[3]

A1 Adenosine Receptor Signaling Pathway

The following diagram illustrates the canonical A1 adenosine receptor signaling pathway and the mechanism of action of a positive allosteric modulator.

Caption: Mechanism of A1 adenosine receptor activation and positive allosteric modulation.

Conclusion

This compound is a valuable and versatile heterocyclic compound with a straightforward and efficient synthesis. Its utility as a scaffold for the development of novel therapeutics, particularly allosteric modulators of the A1 adenosine receptor, makes it a molecule of high interest for researchers in drug discovery and development. The information provided in this guide serves as a comprehensive resource for understanding and utilizing this compound in further research endeavors.

References

- 1. This compound | C6H6N2S | CID 264281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Substituted 2-aminothiophenes as A1 adenosine receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 2-Amino-4-methylthiophene-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylthiophene-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring an amino group, a nitrile group, and a methyl group on a thiophene core, provides a versatile scaffold for the synthesis of various biologically active molecules and functional materials. A comprehensive understanding of its spectral characteristics is paramount for its identification, characterization, and the development of novel derivatives.

Molecular Structure and Properties

The foundational information for interpreting the spectral data of this compound is its molecular structure and properties.

| Property | Value |

| Molecular Formula | C₆H₆N₂S[1] |

| Molecular Weight | 138.19 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 4623-55-6[1] |

Below is a diagram illustrating the molecular structure of this compound, highlighting the key functional groups that give rise to its characteristic spectral signals.

Molecular structure with key functional groups.

Experimental Protocols

The acquisition of high-quality spectral data is contingent on the use of appropriate experimental methodologies. Below are detailed protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Ensure the sample is fully dissolved to avoid signal broadening.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: Set to approximately 12-15 ppm, centered around 6-7 ppm.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

Reference: The residual solvent peak is used for calibration (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with single lines for each unique carbon.

-

Spectral Width: Set to approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A 2-second delay is generally adequate.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology: Thin Solid Film

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like dichloromethane or acetone.

-

Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology: Electron Impact (EI) Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

The sample is vaporized by heating in the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Acquisition:

-

Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently above the expected molecular weight (e.g., 200).

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectral Data and Interpretation

¹H NMR Spectral Data (Expected)

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the amino protons, the thiophene ring proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents.

| Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

| 2 | ~ 6.5 - 7.0 | Singlet | 1H | Thiophene C5-H |

| 3 | ~ 2.2 - 2.5 | Singlet | 3H | -CH₃ |

-

The amino protons are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Their chemical shift can vary with solvent and concentration. For a similar compound, 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile, the amino protons appear at δ = 4.85 ppm.[2]

-

The thiophene proton at the C5 position is expected to be a singlet as it has no adjacent protons to couple with. Its chemical shift will be in the aromatic region, influenced by the electron-donating amino group and the sulfur heteroatom.

-

The methyl protons will appear as a sharp singlet in the upfield region, characteristic of an alkyl group attached to an aromatic ring.

¹³C NMR Spectral Data (Expected)

The ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule.

| Signal | Expected Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | :--- | | 1 | ~ 160 - 165 | C2 (attached to -NH₂) | | 2 | ~ 85 - 95 | C3 (attached to -CN) | | 3 | ~ 145 - 155 | C4 (attached to -CH₃) | | 4 | ~ 115 - 125 | C5 | | 5 | ~ 115 - 120 | -C≡N | | 6 | ~ 15 - 20 | -CH₃ |

-

The carbons of the thiophene ring will have chemical shifts determined by the substituents. C2, attached to the electron-donating amino group, will be significantly shielded. C4, attached to the methyl group, will also be influenced.

-

The nitrile carbon (-C≡N) typically appears in the 115-125 ppm range.

-

The methyl carbon will be found in the upfield aliphatic region.

IR Spectral Data (Expected)

The IR spectrum will show characteristic absorption bands for the amino, nitrile, and methyl functional groups, as well as vibrations from the thiophene ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Doublet | N-H stretching (asymmetric and symmetric) of the amino group |

| 3100 - 3000 | Medium | C-H stretching of the thiophene ring |

| 2950 - 2850 | Medium | C-H stretching of the methyl group |

| ~ 2220 | Strong, Sharp | C≡N stretching of the nitrile group |

| ~ 1640 | Strong | N-H bending (scissoring) of the amino group |

| ~ 1550 | Medium | C=C stretching of the thiophene ring |

| ~ 1450 | Medium | C-H bending of the methyl group |

-

The N-H stretching of the primary amine will characteristically appear as a doublet.

-

A strong, sharp peak around 2220 cm⁻¹ is a definitive indicator of the nitrile group.

-

The fingerprint region (below 1500 cm⁻¹) will contain complex vibrations characteristic of the thiophene ring structure.

Mass Spectrometry Data (Expected)

The electron impact mass spectrum will provide the molecular weight and information about the fragmentation pathways.

| m/z | Possible Fragment |

| 138 | [M]⁺ (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

| 111 | [M - HCN]⁺ |

| 96 | [M - CH₃ - HCN]⁺ |

-

The molecular ion peak ([M]⁺) is expected at m/z 138, corresponding to the molecular weight of the compound.[1]

-

Common fragmentation pathways would involve the loss of a methyl radical (-CH₃) to give a peak at m/z 123, or the loss of hydrogen cyanide (-HCN) from the nitrile group and the ring to give a peak at m/z 111.

Logical Workflow for Spectral Analysis

The process of identifying and characterizing a compound like this compound using spectroscopy follows a logical workflow.

Workflow for spectroscopic identification.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound. By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, researchers can confidently identify and characterize this important heterocyclic compound. The detailed experimental protocols and logical workflow presented here serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, facilitating the efficient and accurate analysis of this and related molecules. While the presented spectral data is based on closely related analogs, it provides a robust framework for the interpretation of experimentally obtained spectra for the title compound.

References

An In-depth Technical Guide to 2-Amino-4-methylthiophene-3-carbonitrile: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

2-Amino-4-methylthiophene-3-carbonitrile is a polysubstituted thiophene derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural motif, the 2-aminothiophene core, is recognized as a privileged scaffold in drug discovery, appearing in a range of biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and visualizations to support researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 4623-55-6 | [1] |

| Molecular Formula | C₆H₆N₂S | [1] |

| Molecular Weight | 138.19 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 311.4 °C at 760 mmHg | [1] |

| Flash Point | 142.1 °C | [1] |

| Density | 1.26 g/cm³ | [1] |

| Refractive Index | 1.605 | [1] |

| InChI | InChI=1S/C6H6N2S/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3 | [1] |

| SMILES | CC1=CSC(=C1C#N)N | [1] |

Experimental Protocols

Synthesis via Gewald Reaction

The most common and efficient method for the synthesis of this compound is the Gewald three-component reaction.[3][4][5] This one-pot synthesis involves the condensation of a ketone (acetone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.

Materials:

-

Acetone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine or Triethylamine (catalyst)

-

Ethanol or Methanol (solvent)

-

Ice

-

Water

-

Ethyl acetate for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (0.1 mol) and acetone (0.1 mol) in ethanol (50 mL).

-

To this solution, add elemental sulfur (0.1 mol) and a catalytic amount of morpholine or triethylamine (e.g., 0.02 mol).

-

Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Pour the reaction mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield pure this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a singlet for the vinyl proton on the thiophene ring, and a broad singlet for the amino group protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the nitrile carbon, and the four carbons of the thiophene ring.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include:

-

N-H stretching vibrations of the primary amine group in the range of 3300-3500 cm⁻¹.

-

C≡N stretching vibration of the nitrile group around 2200-2260 cm⁻¹.

-

C=C stretching vibrations of the thiophene ring in the region of 1500-1600 cm⁻¹.

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 138.19).

Reactivity and Stability

This compound exhibits the characteristic reactivity of the 2-aminothiophene scaffold. The amino group at the C2 position is nucleophilic and readily undergoes reactions with various electrophiles, such as acylation and alkylation.[2] The thiophene ring itself can participate in electrophilic aromatic substitution reactions, although the reactivity is influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

The stability of 2-aminothiophenes is generally greater than that of their furan analogs, making them robust intermediates in multi-step syntheses. However, their stability can be affected by strong acidic or basic conditions.

Solubility

Based on its structure, this compound is expected to be soluble in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is likely to be limited.

Visualizations

Gewald Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Gewald synthesis of this compound.

Caption: Mechanism of the Gewald reaction for the synthesis of this compound.

Experimental Workflow for Synthesis and Characterization

This diagram outlines the typical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

General Reactivity of 2-Aminothiophenes

This diagram illustrates the key reactive sites of the 2-aminothiophene scaffold, which are relevant to the chemical behavior of this compound in drug development and synthetic applications.

Caption: General reactivity of the 2-aminothiophene scaffold with electrophiles.

References

Lack of Quantitative Solubility Data for 2-Amino-4-methylthiophene-3-carbonitrile

The absence of this data highlights a gap in the publicly accessible chemical literature for this specific compound. For researchers and drug development professionals, this indicates the necessity of empirical determination of solubility as a foundational step in any formulation or process development involving 2-Amino-4-methylthiophene-3-carbonitrile.

General Experimental Protocol for Determining the Solubility of an Organic Compound

In the absence of specific data for this compound, a generalized experimental protocol for determining the solubility of a solid organic compound in a given solvent is presented below. This protocol is based on established laboratory techniques.[1][2][3][4][5]

Objective: To determine the concentration of a saturated solution of a solid organic compound in a specific solvent at a controlled temperature.

Materials and Apparatus:

-

The solid organic compound (solute)

-

A selection of organic solvents of known purity

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

An analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Solvent and Solute: Ensure the organic solvent is of high purity and degassed if necessary. The solid compound should be finely powdered to increase the surface area for dissolution.

-

Equilibrium Method (Shake-Flask):

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature.

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally.[4]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter compatible with the solvent.

-

-

Quantification:

-

Dilute the collected saturated solution with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy) to determine the concentration of the compound.

-

-

Data Analysis and Reporting:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures if a solubility curve is desired.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

References

In-Depth Crystal Structure Analysis of 2-Amino-4-methylthiophene-3-carbonitrile

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2-Amino-4-methylthiophene-3-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. The following sections detail the crystallographic data, experimental protocols for its determination, and a workflow visualization to aid in understanding the structural analysis process.

Crystallographic Data Summary

The crystal structure of this compound (C₆H₆N₂S) has been determined by X-ray diffraction. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 222887, reveals a monoclinic crystal system.[1] Key crystallographic parameters are summarized in the tables below for clear and concise reference.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| CCDC Deposition No. | 222887 |

| Empirical Formula | C₆H₆N₂S |

| Formula Weight | 138.19 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.788(2) Å |

| b | 12.313(3) Å |

| c | 7.551(2) Å |

| α | 90° |

| β | 107.53(3)° |

| γ | 90° |

| Volume | 690.1(3) ų |

| Z | 4 |

| Calculated Density | 1.330 Mg/m³ |

| Absorption Coefficient | 0.380 mm⁻¹ |

| F(000) | 288 |

| Data Collection and Refinement | |

| Theta range for data collection | 3.32 to 27.50° |

| Reflections collected | 4134 |

| Independent reflections | 1581 [R(int) = 0.0294] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1581 / 0 / 82 |

| Goodness-of-fit on F² | 1.050 |

| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1064 |

| R indices (all data) | R1 = 0.0543, wR2 = 0.1147 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S(1)-C(2) | 1.737(2) |

| S(1)-C(5) | 1.724(2) |

| N(1)-C(2) | 1.338(2) |

| N(2)-C(6) | 1.144(3) |

| C(2)-C(3) | 1.412(3) |

| C(3)-C(4) | 1.381(3) |

| C(3)-C(6) | 1.428(3) |

| C(4)-C(5) | 1.421(3) |

| C(4)-C(7) | 1.498(3) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Atoms | Angle (°) | Atoms | Torsion Angle (°) |

| C(5)-S(1)-C(2) | 91.89(10) | C(5)-C(4)-C(7)-H(7A) | -179.3(2) |

| N(1)-C(2)-C(3) | 124.93(18) | C(3)-C(4)-C(7)-H(7A) | 1.1(2) |

| N(1)-C(2)-S(1) | 113.84(14) | C(6)-C(3)-C(4)-C(7) | 179.1(2) |

| C(3)-C(2)-S(1) | 111.23(14) | C(2)-C(3)-C(4)-C(7) | -1.1(3) |

| C(4)-C(3)-C(6) | 124.3(2) | C(4)-C(3)-C(6)-N(2) | -179.9(2) |

| C(4)-C(3)-C(2) | 117.80(18) | C(2)-C(3)-C(6)-N(2) | 0.3(4) |

| C(6)-C(3)-C(2) | 117.9(2) | S(1)-C(2)-C(3)-C(6) | 179.86(16) |

| C(3)-C(4)-C(5) | 114.39(18) | N(1)-C(2)-C(3)-C(6) | -1.0(3) |

| C(3)-C(4)-C(7) | 125.7(2) | ||

| C(5)-C(4)-C(7) | 119.9(2) | ||

| C(4)-C(5)-S(1) | 114.68(15) |

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental procedures.

Synthesis and Crystallization

The title compound was synthesized, and single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution in an appropriate solvent at room temperature. The resulting crystals were colorless blocks.

X-ray Data Collection

A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant temperature of 293(2) K during data collection. Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) was used. A total of 4134 reflections were collected over a theta range of 3.32 to 27.50°.

Structure Solution and Refinement

The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final refinement converged with R-indices of R1 = 0.0416 and wR2 = 0.1064 for observed reflections [I>2sigma(I)].

Workflow Visualization

The following diagram illustrates the experimental workflow for the crystal structure determination of this compound.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway directly associated with this compound in the context of its crystal structure analysis. The primary focus of the crystallographic study is the precise determination of its three-dimensional atomic arrangement, which is fundamental for understanding its chemical properties and potential interactions in a biological context. The structural data presented here can serve as a crucial starting point for computational studies, such as molecular docking, to explore its potential binding to biological targets and elucidate its role in signaling pathways.

The logical relationship in this context is the progression from synthesis to the detailed structural characterization, which then enables further investigation into its biological activities.

References

The Expanding Therapeutic Potential of 2-Amino-4-methylthiophene-3-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of 2-amino-4-methylthiophene-3-carbonitrile has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1] Derivatives of this core structure have demonstrated significant potential across multiple therapeutic areas, exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological activities of these derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of this compound have shown promising cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization and the activity of key signaling kinases, leading to cell cycle arrest and apoptosis.[2][3]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various 2-aminothiophene derivatives against several cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamide Derivative 2b | Hep3B (Hepatocellular carcinoma) | 5.46 | [4] |

| Thiophene Carboxamide Derivative 2d | Hep3B (Hepatocellular carcinoma) | 8.85 | [4] |

| Thiophene Carboxamide Derivative 2e | Hep3B (Hepatocellular carcinoma) | 12.58 | [4] |

| Amino-thiophene Derivative 15b | A2780 (Ovarian cancer) | 12 ± 0.17 | [5] |

| Amino-thiophene Derivative 15b | A2780CP (Cisplatin-resistant ovarian cancer) | 10 ± 0.15 | [5] |

| Thienopyrimidine Derivative 3b | HepG2 (Hepatocellular carcinoma) | 3.105 ± 0.14 | [6] |

| Thienopyrimidine Derivative 3b | PC-3 (Prostate cancer) | 2.15 ± 0.12 | [6] |

| Thienopyrimidine Derivative 4c | HepG2 (Hepatocellular carcinoma) | 3.023 ± 0.11 | [6] |

| Thienopyrimidine Derivative 4c | PC-3 (Prostate cancer) | 3.12 ± 0.15 | [6] |

| Thienopyrimidine Derivative 5 | MCF-7 (Breast adenocarcinoma) | 7.301 ± 4.5 | [7] |

| Thienopyrimidine Derivative 5 | HepG-2 (Hepatocellular carcinoma) | 5.3 ± 1.6 | [7] |

| Thienopyrimidine Derivative 8 | MCF-7 (Breast adenocarcinoma) | 4.132 ± 0.5 | [7] |

| Thienopyrimidine Derivative 8 | HepG-2 (Hepatocellular carcinoma) | 3.3 ± 0.90 | [7] |

Key Signaling Pathways in Anticancer Activity

Tubulin Polymerization Inhibition: Certain 2-aminothiophene derivatives function as microtubule-targeting agents. They disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, which is crucial for the formation of the mitotic spindle during cell division. This interference leads to mitotic arrest in the G2/M phase and subsequent induction of apoptosis.

WEE1 Kinase Inhibition: WEE1 is a key negative regulator of the cell cycle, preventing entry into mitosis by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1). Inhibition of WEE1 by 2-aminothiophene derivatives can lead to premature mitotic entry and mitotic catastrophe in cancer cells, particularly those with p53 mutations.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

A significant number of this compound derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often quantified by the Zone of Inhibition (in mm) in agar diffusion assays and the Minimum Inhibitory Concentration (MIC) in broth dilution methods.

Antibacterial Activity (Zone of Inhibition in mm)

| Compound ID/Description | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |

| Thiophene-2-carboxamide 7b | 20 | 19 | - | 20 | [8] |

| Thiophene-2-carboxamide 3b | 17 | 18 | - | 18 | [8] |

| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(phenyl)acetamide Derivative | - | - | - | - | |

| Thiophene Derivative 7 | - | - | - | More potent than gentamicin | [9] |

Antifungal Activity (% Inhibition Zone)

| Compound ID/Description | A. fumigatus | S. racemosum | Reference |

| Derivative 3 | 78.9 | 85.8 | [10] |

| Derivative 5 | - | 95.5 | [10] |

| Derivative 6 | - | 88.3 | [10] |

| Derivative 7a | - | 87.3 | [10] |

| Derivative 9b | 100 | - | [10] |

| Derivative 10 | 73 | - | [10] |

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Several derivatives of this compound have been investigated for their anti-inflammatory potential. These compounds have demonstrated the ability to reduce inflammation in various in vivo and in vitro models, often through the modulation of key inflammatory pathways such as the NRF2 pathway.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is typically assessed by measuring the percentage inhibition of edema in animal models or by in vitro assays measuring the inhibition of inflammatory mediators.

| Compound ID/Description | Assay | Dose/Concentration | % Inhibition | Reference |

| 2-Aminothiophene analog 1 | Leukocyte migration | IC50: 121.47 µM | 61 | [11] |

| 2-Aminothiophene analog 2 | Leukocyte migration | IC50: 412 µM | 94 | [11] |

| 2-Aminothiophene analog 3 | Leukocyte migration | IC50: 323 µM | 30 | [11] |

| 2-Aminothiophene analog 4 | Leukocyte migration | IC50: 348 µM | 75 | [11] |

| 2-Aminothiophene analog 5 | Leukocyte migration | IC50: 422 µM | 71 | [11] |

| 2-Aminothiophene analog 6 | Leukocyte migration | IC50: 396 µM | 81 | [11] |

| Morphine-coupled 2-aminothiophene (15) | Carrageenan-induced paw edema | 50 mg/kg | 58.46 | [12] |

NRF2 Signaling Pathway in Inflammation

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of antioxidant proteins to protect against oxidative stress, which is a key component of inflammation. Some 2-aminothiophene derivatives can activate the NRF2 pathway, leading to the transcription of cytoprotective genes and a reduction in the expression of pro-inflammatory genes.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides an overview of the key experimental protocols used in the evaluation of this compound derivatives.

Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that provides an efficient route to polysubstituted 2-aminothiophenes.

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental sulfur

-

Morpholine or another suitable base

-

Ethanol

Procedure:

-

A mixture of cyclohexanone, malononitrile, and elemental sulfur in ethanol is prepared.

-

A catalytic amount of morpholine is added to the mixture.

-

The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

-

The product precipitates from the solution upon cooling.

-

The precipitate is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

2-Aminothiophene derivative to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. staff.najah.edu [staff.najah.edu]

- 5. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile via Gewald Reaction

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The Gewald reaction, first reported by Karl Gewald in 1961, is a versatile and efficient multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This one-pot synthesis is highly valued in heterocyclic chemistry for its operational simplicity, the use of readily available starting materials, and its typically mild reaction conditions.[1][2][3]

The core structure synthesized, the 2-aminothiophene ring, is recognized as a "privileged scaffold" in medicinal chemistry.[3][4] Thiophene-based compounds are often used as bioisosteres for phenyl groups, providing unique physicochemical properties that can improve biological activity and pharmacokinetic profiles.[3][5] Derivatives of 2-aminothiophene exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] Notable drugs containing this motif include the non-steroidal anti-inflammatory drug (NSAID) Tinoridine and the antipsychotic drug Olanzapine.[3][7]

Beyond pharmaceuticals, 2-aminothiophene derivatives are valuable in materials science for the development of dyes, organic semiconductors, and nonlinear optical materials.[4][8] The target molecule, "2-Amino-4-methylthiophene-3-carbonitrile," serves as a crucial building block for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in drug discovery.[4]

Reaction Mechanism and Workflow

The Gewald reaction proceeds through three primary stages:

-

Knoevenagel-Cope Condensation: A base catalyzes the condensation between a ketone (or aldehyde) and an active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[9][10]

-

Sulfur Addition: Elemental sulfur adds to the intermediate. The precise mechanism for this step is complex and may involve polysulfide intermediates.[9][10]

-

Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile | 86604-37-7 | Benchchem [benchchem.com]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 7. d-nb.info [d-nb.info]

- 8. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Gewald Synthesis of 2-Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald synthesis is a powerful and versatile one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. First reported by Karl Gewald in 1966, this reaction has become a cornerstone in heterocyclic chemistry due to its operational simplicity, the ready availability of starting materials, and the use of mild reaction conditions. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including anti-inflammatory drugs like Tinoridine and antipsychotics such as Olanzapine.

This document provides a detailed protocol for the Gewald synthesis, including variations and optimizations, quantitative data for reaction parameters, and visual representations of the reaction workflow and mechanism to aid researchers in the successful application of this important transformation.

Reaction Mechanism and Workflow

The Gewald reaction proceeds through three key steps: a Knoevenagel condensation, the addition of elemental sulfur, and an intramolecular cyclization followed by tautomerization.[1]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between a carbonyl compound (ketone or aldehyde) and an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The precise mechanism of this step is complex and may involve polysulfide intermediates.

-

Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, where the sulfur attacks the cyano group. This is followed by tautomerization to yield the stable 2-aminothiophene ring.

A general workflow for the synthesis and its application in drug discovery is outlined below.

Caption: General workflow for the synthesis of 2-aminothiophenes and their application in drug discovery.

The accepted mechanism for the Gewald reaction is depicted below.

Caption: Simplified mechanism of the Gewald reaction.

Experimental Protocols

Numerous variations of the Gewald synthesis exist, employing different catalysts, solvents, and energy sources to optimize yields and reaction times. Below are detailed protocols for a conventional and a microwave-assisted synthesis.

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol describes a typical one-pot synthesis using a secondary amine as the base.

Materials:

-

Ketone or aldehyde (1.0 eq)

-

Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., morpholine or diethylamine) (0.5 - 1.0 eq)

-

Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in the chosen solvent (e.g., ethanol).

-

Stir the mixture at room temperature.

-

Slowly add the base (e.g., morpholine) to the suspension.

-

Heat the reaction mixture to a specified temperature (e.g., 50 °C) and maintain for the required duration (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration. If no precipitate forms, pour the mixture into ice-water and collect the resulting solid.

-

Wash the crude product with cold ethanol and water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

Protocol 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[1]

Materials:

-

Ketone or aldehyde (1.0 eq)

-

Active methylene nitrile (1.1 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., pyrrolidine) (1.0 eq)

-

Solvent (e.g., DMF)

Procedure:

-

In a microwave-safe reaction vessel, combine the ketone or aldehyde (1.0 eq), active methylene nitrile (1.1 eq), elemental sulfur (1.1 eq), and the base (1.0 eq) in the solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 50-120 °C) for a short duration (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

Work up the reaction mixture as described in the conventional protocol (steps 5-8).

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data from various Gewald synthesis protocols, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Conventional Gewald Synthesis

| Carbonyl Compound (R1, R2) | Active Nitrile (X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 2 | 95 |

| Acetophenone | Malononitrile | Diethylamine | Methanol | RT | 24 | 85 |

| Propanal | Ethyl Cyanoacetate | Triethylamine | DMF | 60 | 4 | 78 |

| 4-Bromoacetophenone | Malononitrile | Diethylamine | Ethanol | RT | 24 | 84 |

| Methyl Ethyl Ketone | Methyl Cyanoacetate | Diethylamine | Methanol | RT | 24 | 50 |

Table 2: Microwave-Assisted Gewald Synthesis

| Carbonyl Compound | Active Nitrile | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| Cyclohexanone | Malononitrile | Pyrrolidine | DMF | 50 | 30 | 95 |

| Butanal | Malononitrile | Pyrrolidine | DMF | 50 | 30 | 95 |

| Phenylacetaldehyde | Malononitrile | Pyrrolidine | DMF | 50 | 30 | 78 |

| 4-Methylcyclohexanone | Ethyl Cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 91 |

| Acetophenone | Ethyl Cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 83 |

Table 3: Catalytic and Greener Gewald Synthesis Modifications

| Carbonyl Compound | Active Nitrile | Catalyst/Conditions | Solvent | Temp (°C) | Time | Yield (%) |

| Cyclohexanone | Malononitrile | Piperidinium borate (20 mol%) | EtOH/H₂O (9:1) | 100 | 25 min | 96 |

| Cyclopentanone | Malononitrile | Piperidinium borate (20 mol%) | EtOH/H₂O (9:1) | 100 | 15 min | 87 |

| Cyclohexanone | Malononitrile | Sodium polysulfide / Ultrasound | Water | 70 | 0.5-1 h | 90 |

| 4-Chlorobenzaldehyde | Malononitrile | Nano-ZnO (2.5 mol%) | None | 100 | 6 h | 86 |

| Acetone | Ethyl Cyanoacetate | NaAlO₂ | Ethanol | Reflux | 10 h | 82 |

Conclusion

The Gewald synthesis remains a highly relevant and widely utilized method for the preparation of 2-aminothiophenes. Its versatility allows for the synthesis of a diverse library of compounds for applications in drug discovery and materials science. By understanding the reaction mechanism and the influence of various parameters as outlined in this document, researchers can effectively employ and optimize the Gewald reaction for their specific synthetic needs. The move towards more sustainable and catalytic versions of this reaction further enhances its appeal in modern organic synthesis.

References

Application Notes and Protocols: Synthesis of Thieno[2,3-d]pyrimidines Using 2-Amino-4-methylthiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] This scaffold is considered a bioisostere of purine, a key component of DNA and RNA, allowing it to interact with a wide range of biological targets.[2] Derivatives of thieno[2,3-d]pyrimidine have demonstrated promising results as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as protectors of the central nervous system.[2]

The synthetic versatility of 2-aminothiophene-3-carbonitriles, such as 2-amino-4-methylthiophene-3-carbonitrile, makes them crucial starting materials for the construction of the thieno[2,3-d]pyrimidine core. A common and efficient route to these precursors is the Gewald reaction, a one-pot multicomponent reaction that utilizes a ketone or aldehyde, an activated nitrile, and elemental sulfur.[1][3] Subsequent cyclization of the resulting 2-aminothiophene intermediate with various reagents leads to the formation of the desired fused pyrimidine ring system.[1]

This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives, highlighting the use of this compound as a key building block.

Synthetic Strategies Overview

The synthesis of thieno[2,3-d]pyrimidines from this compound and related 2-aminothiophenes generally follows a two-step process:

-

Gewald Reaction: Synthesis of the substituted 2-aminothiophene-3-carbonitrile precursor.

-

Cyclization: Formation of the fused pyrimidine ring to yield the thieno[2,3-d]pyrimidine scaffold.

Several methods exist for the cyclization step, allowing for the introduction of diverse substituents on the pyrimidine ring, which in turn influences the biological activity of the final compound. Common cyclization reagents include formamide, N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by an amine (Dimroth rearrangement), and various nitriles under acidic conditions.[1][4][5]

Data Presentation

Table 1: Synthesis of Representative Thieno[2,3-d]pyrimidine Derivatives

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |

| 1 | Ethyl 2-amino-4-methylthiophene-3-carboxylate | Nitriles, dry HCl gas, dioxane | - | - | [4][5] |

| 2 | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide, reflux | - | - | [1] |

| 3 | N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide | Anilines, microwave, acid catalyst | 31-83 | 130.0-221.4 | [6][7] |

| 4 | 2,4-dichlorothieno[2,3-d]pyrimidine | Substituted amines, 25% aq. ammonia, 90°C | - | - | [8] |

| 5 | Ethyl 2-amino-4-methyl-3-cyanothiophene-5-carboxylate | Nitriles, dry HCl gas | - | - | [4] |

Note: Yields and melting points are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate via Gewald Reaction

This protocol describes the synthesis of a 2-aminothiophene precursor, which is structurally related to this compound and serves as a versatile starting material.

Materials:

-

Ethyl acetoacetate

-

Malononitrile

-

Elemental sulfur

-

Ethanol

-

Diethylamine

Procedure:

-

To a stirred solution of ethyl acetoacetate (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL), add diethylamine dropwise at ambient temperature.[4][5]

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product.[1]

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.[1]

-

The crude product can be further purified by recrystallization from ethanol to yield pure ethyl 2-amino-4-methylthiophene-3-carboxylate.[1]

Protocol 2: Cyclization to 4-Amino-thieno[2,3-d]pyrimidines under Acidic Conditions

This protocol details the cyclization of a 2-aminothiophene-3-carbonitrile with a nitrile in an acidic medium.

Materials:

-

Ethyl 2-amino-4-methyl-3-cyanothiophene-5-carboxylate (or similar 2-aminothiophene-3-carbonitrile)

-

Appropriate nitrile (e.g., acetonitrile, propionitrile)

-

Dry dioxane

-

Dry hydrogen chloride (HCl) gas

Procedure:

-

Dissolve the starting 2-aminothiophene-3-carbonitrile (10 mmol) and the desired nitrile (10 mmol) in dry dioxane.[4][9]

-

Pass a stream of dry hydrogen chloride gas through the reaction mixture.[4][9]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, neutralize the reaction mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-thieno[2,3-d]pyrimidine.

Protocol 3: Alternative Cyclization via Dimroth Rearrangement

This method involves the formation of an intermediate which then undergoes a Dimroth rearrangement to form the thieno[2,3-d]pyrimidine.

Materials:

-

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (as an example)

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Substituted aniline

-

Acid catalyst (e.g., acetic acid)

Procedure:

-

Formation of the Intermediate: React 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (10 mmol) with DMF-DMA (25 mmol) under microwave irradiation at 70°C and 200 W for 20 minutes. This yields N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide.[6][7] This reaction has a reported yield of 95%.[6][7]

-

Dimroth Rearrangement: To the intermediate (4.25 mmol), add the desired substituted aniline and an acid catalyst.[6][7]

-

Heat the mixture under microwave irradiation. The reaction conditions may vary depending on the specific aniline used.[6][7]

-

After completion, cool the reaction mixture and purify the product, typically by precipitation and recrystallization, to obtain the target N-substituted-thieno[2,3-d]pyrimidin-4-amine.[6][7]

Visualizations

Caption: Synthetic workflow for thieno[2,3-d]pyrimidines.

Caption: Dimroth rearrangement pathway.

Caption: Kinase inhibition by thieno[2,3-d]pyrimidines.

References

- 1. benchchem.com [benchchem.com]

- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. ijacskros.com [ijacskros.com]

- 9. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Electrophilic Reactions of 2-Amino-4-methylthiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylthiophene-3-carbonitrile is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural features, including a nucleophilic amino group and an electrophilic nitrile group positioned on a thiophene scaffold, allow for a diverse range of chemical transformations. This molecule serves as a versatile precursor for the synthesis of various fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are recognized as privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities including antiviral, antitubercular, and antimicrobial properties.[1][2]

This document provides detailed application notes and experimental protocols for key electrophilic reactions of this compound, including its synthesis via the Gewald reaction, acylation, cyclocondensation, and diazotization.

Synthesis of this compound via Gewald Reaction

The Gewald reaction is a one-pot multicomponent reaction that provides an efficient route to polysubstituted 2-aminothiophenes.[3][4][5] For the synthesis of this compound, the reaction involves the condensation of acetone, malononitrile, and elemental sulfur in the presence of a base.

Experimental Protocol: Gewald Synthesis of this compound

-

Materials:

-

Acetone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine (or other suitable base like triethylamine or piperidine)

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine acetone (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.

-

To this suspension, add morpholine (1.0 equiv) as a catalyst.

-

Heat the reaction mixture to 50-60 °C with continuous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum. The crude product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.

-

-

Quantitative Data:

-

Yields for the Gewald reaction are typically in the range of 60-85%, depending on the specific conditions and scale.

-

Reactions of this compound with Electrophiles

The reactivity of this compound is dominated by the nucleophilic character of the 2-amino group and the adjacent electron-withdrawing nitrile group, which facilitates cyclocondensation reactions.

Acylation of the Amino Group

The amino group can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding N-acyl derivatives. This reaction is useful for introducing new functional groups or for protecting the amino group during subsequent transformations.

Experimental Protocol: N-Acetylation of this compound

-

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (or another non-nucleophilic base)

-

Dichloromethane (or other suitable aprotic solvent)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 equiv) to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 equiv) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, followed by a dilute solution of hydrochloric acid to remove excess pyridine, and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-